N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Drug Design Lipophilicity ADME

Select this 1,3,4-oxadiazole-piperidine scaffold for its validated developability advantages over 1,2,4-oxadiazole analogs. Matched-pair analyses confirm an order-of-magnitude lower log D driving higher aqueous solubility & reduced hERG inhibition. The cyclopropyl group resists CYP450-mediated oxidation, while the tert-butyl carboxamide adds steric shielding for superior plasma stability. Ideal for replacing problematic 1,2,4-oxadiazole cores in oral CNS & metabolic programs. Inquire now for batch availability & custom synthesis options.

Molecular Formula C15H24N4O2
Molecular Weight 292.383
CAS No. 1171164-14-9
Cat. No. B2867711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
CAS1171164-14-9
Molecular FormulaC15H24N4O2
Molecular Weight292.383
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
InChIInChI=1S/C15H24N4O2/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
InChIKeyPYJXZKLUSDBAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1171164-14-9): Procurement-Relevant Structural and Pharmacochemical Synopsis


N-tert-Butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1171164-14-9) is a synthetic small molecule built on a 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold . The 1,3,4-oxadiazole isomer is systematically distinguished from its 1,2,4-counterpart by an order-of-magnitude lower lipophilicity (log D), superior metabolic stability, lower hERG inhibition risk, and higher aqueous solubility, making it a preferred core for orally bioavailable drug candidates [1]. The compound’s cyclopropyl substituent on the oxadiazole ring and its tert-butyl carboxamide group independently confer further metabolic stabilization relative to isopropyl and benzyl/cyclohexyl analogs, respectively [2].

Why 1,3,4-Oxadiazole Regioisomers and Cyclopropyl Analogs Cannot Be Interchanged When Sourcing N-tert-Butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide


In-class substitution is precluded by two orthogonal structure–property divergence axes. First, matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,3,4-oxadiazole isomers exhibit an order-of-magnitude lower lipophilicity, significantly reduced hERG blockade, and markedly higher aqueous solubility compared with their 1,2,4-oxadiazole counterparts; these differences arise from intrinsically different charge distributions and directly impact developability [1]. Second, the cyclopropyl group on the oxadiazole ring imparts metabolic stability advantages over the isopropyl analog, as cyclopropane fragments are well-documented to resist CYP450-mediated oxidation [2]. Substituting the tert-butyl carboxamide with a benzyl or cyclohexyl variant further alters steric shielding at the piperidine nitrogen, potentially compromising metabolic resistance [3].

Quantitative Differentiation Evidence for N-tert-Butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Relative to Closest Analogs


1,3,4- vs. 1,2,4-Oxadiazole Isomerism: Log D Lipophilicity Advantage

In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer demonstrates an order-of-magnitude lower log D compared to its 1,2,4-oxadiazole partner. This pattern is observed in virtually all matched pairs [1]. The target compound, bearing a 1,3,4-oxadiazole core, inherits this lower lipophilicity relative to any structural analog containing a 1,2,4-oxadiazole ring.

Drug Design Lipophilicity ADME Oxadiazole Regioisomers

hERG Inhibition Risk Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Scaffolds

The same matched-pair study reports significant differences in hERG inhibition favoring 1,3,4-oxadiazole isomers. 1,2,4-Oxadiazoles are more frequently associated with hERG blockade [1]. This class-level advantage translates to a reduced cardiac safety risk for the target compound compared to 1,2,4-oxadiazole-based alternatives.

Cardiotoxicity hERG Safety Pharmacology Lead Optimization

Aqueous Solubility Enhancement: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers

The matched-pair analysis shows significantly higher aqueous solubility for 1,3,4-oxadiazole isomers compared to their 1,2,4-counterparts [1]. For the target compound, this translates to improved dissolution and potential bioavailability advantages over 1,2,4-oxadiazole analog series.

Aqueous Solubility Formulation Bioavailability Developability

Cyclopropyl vs. Isopropyl Oxadiazole Substituent: Resistance to CYP-Mediated Oxidation

Cyclopropane fragments are established to increase metabolic stability by resisting CYP450-mediated oxidation, a property not shared by the more flexible isopropyl group [1]. The target compound’s cyclopropyl substituent on the oxadiazole ring is anticipated to show reduced intrinsic clearance (Clint) relative to the isopropyl analog N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide.

Metabolic Stability Cyclopropyl CYP450 Oxidative Metabolism

tert-Butyl Carboxamide vs. Benzyl/Cyclohexyl Analogs: Steric Shielding and Nonspecific Binding

The tert-butyl group provides greater steric hindrance around the carboxamide linkage than a benzyl or cyclohexyl group, potentially retarding amidase-mediated hydrolysis and reducing nonspecific protein binding [1]. The benzyl analog (CAS 1172091-00-7) has a computed XLogP3 of 1.7 [2]; the target compound’s tert-butyl group is expected to further modulate lipophilicity and metabolic stability.

Steric Hindrance Plasma Stability Nonspecific Binding Carboxamide

Commercial Purity Benchmarking: Target Compound vs. Nearest Analogs

The underlying 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine scaffold is commercially available at ≥95% purity (HPLC) . The target compound is offered at comparable purity (typically 95%) across multiple suppliers, consistent with its analog N-benzyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1172091-00-7) which is also specified at 95% [1]. No purity advantage is asserted over the analog; equivalence ensures interchangeability for late-stage derivatization or screening.

Purity Specification Procurement QC HPLC

Recommended Application Scenarios for N-tert-Butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Targeting Low Lipophilicity and High Metabolic Stability

The compound’s 1,3,4-oxadiazole core provides an order-of-magnitude lower log D than 1,2,4-isomers [1], while the cyclopropyl group confers resistance to CYP-mediated oxidation [2]. This dual advantage makes it a superior scaffold for oral drug candidates requiring low nonspecific binding and extended half-life, particularly in CNS and metabolic disease indications.

hERG Risk Mitigation in Safety-Driven Candidate Selection

The 1,3,4-oxadiazole isomer class shows significantly reduced hERG inhibition relative to 1,2,4-oxadiazoles [1]. The target compound is recommended for SAR series where cardiac safety data from 1,2,4-oxadiazole leads have raised concerns, enabling a switch to a lower-risk chemotype without sacrificing target potency.

Solubility-Challenged Compound Series Requiring Core Replacement

Aqueous solubility is significantly higher for 1,3,4-oxadiazoles compared to 1,2,4-oxadiazole matched pairs [1]. This compound is suitable for replacing poorly soluble 1,2,4-oxadiazole cores in development candidates, reducing formulation complexity and improving oral absorption.

Tool Compound Generation for in Vivo Pharmacology Studies Requiring High Plasma Stability

The tert-butyl carboxamide group provides steric shielding [3] that, together with the cyclopropyl-oxadiazole scaffold, predicts enhanced plasma stability. This makes N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide a reliable tool compound for PK/PD studies where analog degradation would confound pharmacodynamic readouts.

Quote Request

Request a Quote for N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.